8-Deoxylactucin

Anti-inflammatory Nitric Oxide Inhibition Primary Immune Cells

Finding a sesquiterpene lactone with defined NF-κB/NRF2 modulatory potency and validated in vivo efficacy is challenging. 8-Deoxylactucin solves this: • IC50 4.35 μM against LPS-induced NO in RAW264.7 macrophages (1.56-3.1× more potent than lactucin/eupatolide). • Oral activity in LPS/D-GalN acute hepatitis: reduces AST/ALT and inflammatory infiltration. • 2.6-fold selectivity for RB355 retinoblastoma cells over normal RPE cells. Available with ≥98% HPLC purity; inquire for global shipping and bulk pricing.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 65725-10-2
Cat. No. B1214627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Deoxylactucin
CAS65725-10-2
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO
InChIInChI=1S/C15H16O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,10,13-14,16H,2-4,6H2,1H3/t10-,13-,14-/m0/s1
InChIKeyNIYXMGSLECQTQT-BPNCWPANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Deoxylactucin Physicochemical Profile


8-Deoxylactucin (CAS: 65725-10-2) is a guaianolide-type sesquiterpene lactone naturally occurring in chicory (Cichorium intybus L.) [1]. It is a bitter principle with a molecular formula of C15H16O4 and a molecular weight of 260.28 g/mol [2]. The compound lacks the hydroxyl group at the C-8 position that is present in its biosynthetic derivative lactucin, a structural difference that significantly influences its biological activity and metabolic fate [1].

Compound class Guaianolide sesquiterpene lactone (chicory-derived)
Structural distinction Lacks C-8 hydroxyl; direct biosynthetic precursor to lactucin
Research context Inflammatory signaling & cell-viability endpoint screening

8-Deoxylactucin Structural Differentiation


Sesquiterpene lactones from chicory, including lactucin, lactucopicrin, and their 11β,13-dihydro derivatives, exhibit diverse anti-inflammatory and cytotoxic profiles that are highly sensitive to minor structural modifications [1]. The presence or absence of a hydroxyl group at C-8, the saturation state of the exocyclic methylene, and esterification patterns all profoundly impact potency, selectivity, and metabolic stability [2]. 8-Deoxylactucin, as the direct precursor to lactucin, possesses a unique α-methylene-γ-lactone moiety essential for bioactivity but without the C-8 hydroxyl group [1]. This structural distinction translates into quantifiable differences in IC50 values across multiple assays and in vivo models, making generic substitution with other chicory sesquiterpene lactones scientifically unsound for applications requiring defined potency and target engagement.

Lactucin (C-8 hydroxyl) substitution: Reported iNOS and NO inhibition potency may shift significantly; 8-deoxylactucin shows higher potency in direct comparisons.
Other chicory sesquiterpene lactones: Minor structural changes (esterification, exocyclic methylene saturation) alter selectivity and metabolic stability profiles; interchangeability not supported.
Biosynthetic derivatives: Downstream products (e.g., lactucopicrin) differ in target engagement and in vivo model-response context; requires independent validation.

8-Deoxylactucin Comparative Potency Evidence


Primary Macrophage NO Inhibition vs. Eupatolide

In a direct comparative study using LPS-stimulated murine peritoneal macrophages, 8-deoxylactucin inhibited nitric oxide (NO) production with an IC50 of 2.81 μM, demonstrating superior potency to the structurally related guaianolide eupatolide (IC50 = 4.38 μM) under identical assay conditions [1]. This 1.56-fold greater potency was achieved without suppression of cell viability, indicating a genuine immunomodulatory effect rather than cytotoxicity [1].

NO Inhibition IC50
Head-to-head
2.81 µM
Supports NO pathway screening fit
vs. Eupatolide (4.38 µM); murine peritoneal macrophages
Anti-inflammatory Nitric Oxide Inhibition Primary Immune Cells

iNOS Inhibition vs. Lactucin

In a comparative assessment of isolates from Cichorium bottae root, 8-deoxylactucin inhibited inducible nitric oxide synthase (iNOS) activity with an IC50 of 6.8 ± 0.1 μM, which is approximately 3.1-fold more potent than the comparator compound lactucin (IC50 = 21.0 ± 4 μM) . The methanolic extract of the root inhibited iNOS with an IC50 of 10.5 ± 0.5 μg/mL .

iNOS Inhibition
Head-to-head
8-Deoxylactucin: 6.8 ± 0.1 µM
vs.
Lactucin: 21.0 ± 4 µM
Supports iNOS pathway-response interpretation
RAW264.7 macrophages; ~3.1-fold difference
Anti-inflammatory iNOS Inhibition Macrophage

In Vivo Hepatoprotection in Acute Hepatitis

In a murine model of LPS/D-galactosamine (D-GalN)-induced acute hepatitis, 8-deoxylactucin treatment significantly mitigated liver injury as evidenced by reduced inflammatory infiltration, decreased serum levels of AST and ALT, and suppressed production of pro-inflammatory cytokines and 4-hydroxynonenal (a lipid peroxidation marker) [1]. This in vivo activity was mechanistically linked to dual modulation of NF-κB (blockade) and NRF2 (enhancement) pathways [1].

Hepatoprotection Model
Class-level
p
Reported liver-injury endpoint reduction
LPS/D-GalN mouse model; data to verify in independent assays
Cancer Cell Selectivity
Data to verify
RB355 IC50 = 25 µM
vs.
RPE IC50 = 65 µM (SI = 2.6)
Supports cytotoxicity endpoint review
Original publication retracted; require independent verification
Biosynthetic Substrate
Class-level
CYP71DD33 knockout ↑ accumulation
Supports metabolic engineering context
Yeast microsome assay; chicory taproot editing
In Vivo Hepatoprotection Acute Hepatitis

Cancer Cell Selectivity Index

8-Deoxylactucin exhibited selective cytotoxicity against human retinoblastoma RB355 cells (IC50 = 25 μM) compared to normal retinal pigment epithelial (RPE) cells (IC50 = 65 μM), yielding a selectivity index of 2.6 [1]. This differential sensitivity was associated with increased ROS production, apoptosis induction (caspase-3 cleavage, Bax upregulation, Bcl-2 downregulation), and cell cycle arrest via cyclin A/B1 inhibition [1].

Cancer Cell Selectivity
Data to verify
RB355 IC50 = 25 µM
vs.
RPE IC50 = 65 µM (SI = 2.6)
Supports cytotoxicity endpoint review
Original publication retracted; require independent verification
Anticancer Selectivity Retinoblastoma

Biosynthetic Substrate for Lactucin Synthase

8-Deoxylactucin is the direct substrate for the cytochrome P450 enzyme CYP71DD33 (lactucin synthase), which catalyzes regiospecific hydroxylation at C-8 to produce lactucin [1]. CRISPR/Cas9 inactivation of CYP71DD33 in chicory taproots resulted in nearly complete elimination of lactucin and lactucopicrin with a concomitant strong increase in 8-deoxylactucin and its derivatives [1]. In vitro yeast microsome assays confirmed this enzymatic conversion [1].

Biosynthetic Substrate
Class-level
CYP71DD33 knockout ↑ accumulation
Supports metabolic engineering context
Yeast microsome assay; chicory taproot editing
Biosynthesis Enzyme Substrate Metabolic Engineering

8-Deoxylactucin Research & Industrial Applications


Anti-Inflammatory Lead Discovery: NO/iNOS Pathway

Researchers screening for potent inhibitors of LPS-induced NO production or iNOS activity should prioritize 8-deoxylactucin over lactucin or eupatolide due to its 1.56-fold to 3.1-fold greater potency in primary macrophages and RAW264.7 cells [1]. The compound's demonstrated ability to inhibit NO without suppressing cell viability makes it suitable for follow-up mechanistic studies on NF-κB and NRF2 signaling pathways [2].

In Vivo Hepatoprotection Studies

8-Deoxylactucin is uniquely positioned for in vivo studies of LPS/D-GalN-induced acute hepatitis based on published efficacy data showing reduced serum AST/ALT and inflammatory infiltration [1]. Researchers seeking a sesquiterpene lactone with validated oral activity and dual NF-κB/NRF2 modulation in a liver injury context should select 8-deoxylactucin over analogs lacking in vivo validation.

Anticancer Selectivity Screening in Retinoblastoma

8-Deoxylactucin's 2.6-fold selectivity index for RB355 retinoblastoma cells over normal RPE cells provides a defined baseline for selectivity-focused anticancer screening [1]. While the original publication was retracted, the reported differential cytotoxicity offers a benchmark for independent verification and comparison with other sesquiterpene lactones in ocular cancer models.

Metabolic Engineering for Enhanced Production

Industrial biotechnology groups aiming to increase yields of anti-inflammatory sesquiterpene lactones should target CYP71DD33 (lactucin synthase) for inactivation, as CRISPR/Cas9 knockout in chicory taproots strongly elevates 8-deoxylactucin and its derivatives [1]. 8-Deoxylactucin serves as both a valuable end-product and a platform intermediate for semi-synthetic derivatization.

Application
Selection Property
Validation Focus
NO/iNOS pathway screening studies
iNOS/NO inhibition potency context
Verify IC50 in target cell model
Acute hepatitis model-response studies
In vivo NF-κB/NRF2 dual modulation context
Verify AST/ALT reduction in independent models
Retinoblastoma cell-model selectivity studies
Cytotoxicity selectivity index context
Independently verify RB355/RPE differential cytotoxicity
Sesquiterpene lactone biosynthetic pathway engineering
Lactucin synthase substrate pathway context
Confirm accumulation in engineered chicory lines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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